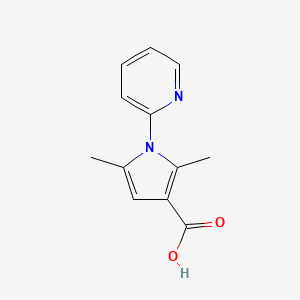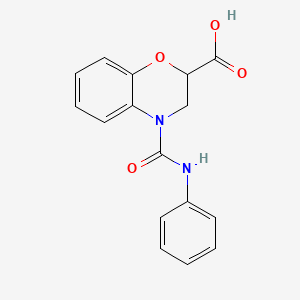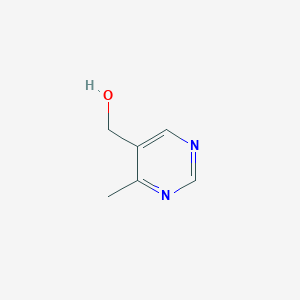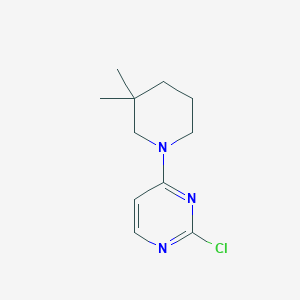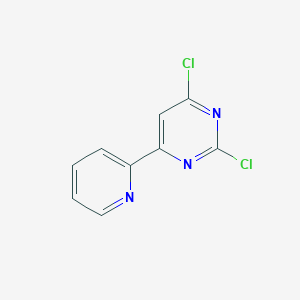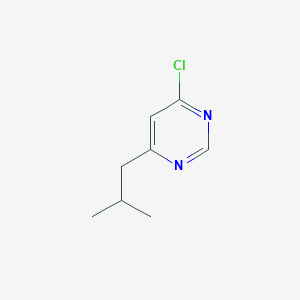
4-Chloro-6-(2-methylpropyl)pyrimidine
説明
科学的研究の応用
Antitumor Activity
4-Chloro-6-(2-methylpropyl)pyrimidine derivatives have been studied for their antitumor activities. For instance, the synthesis of related compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which are potent inhibitors of mammalian dihydrofolate reductase, have shown significant activity against certain types of carcinomas in rats (Grivsky et al., 1980).
Optical and Electronic Properties
Pyrimidine derivatives, including those similar to this compound, have been explored for their electronic and optical properties. A study on thiopyrimidine derivatives revealed insights into their structure, electronic properties, and potential in nonlinear optics (NLO) fields, which are crucial for optoelectronic applications (Hussain et al., 2020).
DNA Damage and Repair
Research has also focused on the role of pyrimidine derivatives in DNA damage and repair mechanisms. For example, a method for measuring pyrimidine (6-4) photoproducts in DNA, which are major classes of DNA lesions induced by UV irradiation, has been developed, enhancing our understanding of DNA repair processes (Douki et al., 1995).
Synthetic Methods and Chemical Properties
The synthesis and chemical properties of pyrimidine derivatives, including those structurally related to this compound, have been extensively studied. This includes methods for the triarylation of pyrrolopyrimidines and investigations into their stability and reactivity, which are important for pharmaceutical and chemical industries (Prieur et al., 2015).
Environmental Applications
Some pyrimidine derivatives are studied for their environmental applications, such as in the degradation and persistence of certain compounds in soil, which is vital for understanding their environmental impact and utility in agriculture (Srivastava et al., 2016).
Antiviral Activity
Certain pyrimidine analogs have shown potential antiviral activity. Research on 2,4-diamino-6-(2-phosphonomethoxy)ethoxy pyrimidines has demonstrated their efficacy against retroviruses, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Photolyase Enzyme Studies
Research into pyrimidine derivatives has also included the characterization of DNA photolyase enzymes. These enzymes play a critical role in repairing DNA damage caused by UV radiation, with studies focusing on the repair mechanism of pyrimidine (6-4) pyrimidone photoproducts (Kim et al., 1994).
Pharmaceutical Applications
This compound and its derivatives have been utilized in the synthesis of various pharmaceutical compounds. For instance, novel pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities, demonstrating the versatility of pyrimidine derivatives in drug design (Antre et al., 2011).
Molecular Interactions and Crystallography
Studies on pyrimidine derivatives include investigations into their non-covalent interactions, which are crucial for understanding molecular recognition and binding. Such research is significant for drug design and crystallography, with a focus on compounds like 4-chloro-6-(substituted-phenyl)-pyrimidines (Németh et al., 2010).
Quantum Chemical Calculations
There is also a focus on the quantum chemical analysis of pyrimidine derivatives, such as vibrational spectroscopic studies and molecular docking, to predict their chemical behavior and potential as chemotherapeutic agents. Such studies enhance our understanding of their electronic structures and biological interactions (Zhang et al., 2018).
作用機序
Target of Action
Pyrimidines, in general, are known to interact with a variety of biological targets and exhibit a range of pharmacological effects .
Mode of Action
Pyrimidines, as a class, are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrimidines are known to be involved in a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory responses .
Result of Action
Pyrimidines are known to have a variety of effects at the molecular and cellular level, often related to their interaction with their biological targets .
特性
IUPAC Name |
4-chloro-6-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)3-7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITETYBBDYGWVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-cyclopropyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390062.png)

![3-(Propan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390087.png)
![3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3390091.png)
![6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390101.png)
